molecular formula C6H2BrCl2I B15363039 1-Bromo-2,5-dichloro-3-iodobenzene

1-Bromo-2,5-dichloro-3-iodobenzene

Cat. No.: B15363039
M. Wt: 351.79 g/mol
InChI Key: MOJKXTVPBWPUNS-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-3-iodobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, chlorine, and iodine atoms at the 1, 2, 5, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-iodobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Starting with benzene, the compound undergoes sequential halogenation reactions to introduce bromine, chlorine, and iodine atoms onto the benzene ring.

  • Sandmeyer Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dichloro-3-iodobenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.

  • Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium amide (NaNH₂) and strong bases are employed.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives and ketones.

  • Reduction Products: Less halogenated benzene derivatives.

  • Substitution Products: Amines, alcohols, and other functionalized benzene derivatives.

Scientific Research Applications

1-Bromo-2,5-dichloro-3-iodobenzene has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-2,5-dichloro-3-iodobenzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2,5-dichloro-3-iodobenzene is unique due to its specific halogenation pattern. Similar compounds include:

  • 1-Bromo-2,4-dichlorobenzene: Similar structure but with different positions of chlorine atoms.

  • 1-Bromo-3,5-dichlorobenzene: Another isomer with chlorine atoms at different positions.

  • 1-Bromo-2,4,6-trichlorobenzene: A compound with an additional chlorine atom.

Properties

Molecular Formula

C6H2BrCl2I

Molecular Weight

351.79 g/mol

IUPAC Name

1-bromo-2,5-dichloro-3-iodobenzene

InChI

InChI=1S/C6H2BrCl2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H

InChI Key

MOJKXTVPBWPUNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)I)Cl

Origin of Product

United States

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